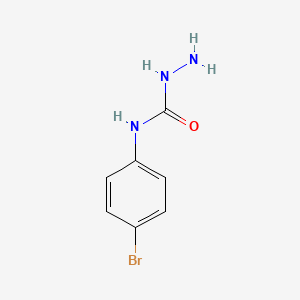

3-Amino-1-(4-bromophenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRZHEPROLFSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for 3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key isocyanate intermediate followed by its reaction with hydrazine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Synthesis of 4-bromophenyl isocyanate: This intermediate is prepared from 4-bromoaniline via phosgenation, utilizing triphosgene as a safer alternative to phosgene gas.

-

Formation of this compound: The target compound is synthesized by the reaction of 4-bromophenyl isocyanate with hydrazine hydrate.

This pathway is reliable and utilizes readily available starting materials, making it suitable for laboratory-scale synthesis.

Experimental Protocols

Step 1: Synthesis of 4-bromophenyl isocyanate

This procedure is adapted from established methods for the synthesis of aryl isocyanates from anilines using triphosgene.[1][2][3]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromoaniline | 172.03 | 20 | 3.44 g |

| Triphosgene | 296.75 | 7.33 (0.37 eq) | 2.18 g |

| Triethylamine (Et₃N) | 101.19 | 44 | 6.1 mL |

| Dichloromethane (CH₂Cl₂) | - | - | 60 mL |

Procedure:

-

To a stirred solution of triphosgene (2.18 g, 7.33 mmol) in dichloromethane (50 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of 4-bromoaniline (3.44 g, 20 mmol) in dichloromethane (10 mL) is added dropwise at room temperature.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then cooled to -35°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Triethylamine (6.1 mL, 44 mmol) is added dropwise to the cooled mixture, ensuring the temperature remains below -30°C.

-

After the addition of triethylamine, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature slowly and stirred for 2 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting slurry is purified by vacuum distillation or sublimation to yield 4-bromophenyl isocyanate as a colorless solid.

Expected Yield and Characterization:

-

Yield: 60-70%

-

Appearance: Colorless solid

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H)[1]

-

¹³C NMR (CDCl₃, 101 MHz): δ 132.7, 126.4, 119.1[1]

Step 2: Synthesis of this compound

This procedure is based on the general reaction of aryl isocyanates with hydrazine to form semicarbazides.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromophenyl isocyanate | 198.02 | 10 | 1.98 g |

| Hydrazine hydrate (~64%) | 50.06 (as H₂NNH₂·H₂O) | 11 | ~0.69 mL |

| Ethanol | - | - | 20 mL |

Procedure:

-

In a round-bottomed flask, dissolve 4-bromophenyl isocyanate (1.98 g, 10 mmol) in ethanol (20 mL).

-

To this solution, add hydrazine hydrate (~0.69 mL, 11 mmol) dropwise with stirring at room temperature. The addition is mildly exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate should be observed.

-

The precipitate is collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Expected Yield and Characterization:

-

Yield: Quantitative or near-quantitative yields are expected for this type of reaction.

-

Appearance: White solid.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical flow of the experimental work.

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

"3-Amino-1-(4-bromophenyl)urea" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and potential context of 3-Amino-1-(4-bromophenyl)urea. The information is compiled from various chemical databases and literature sources to serve as a foundational guide for research and development applications.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name N-(4-bromophenyl)hydrazine-1-carboxamide, is a semicarbazide derivative. It is characterized by a urea-like core where a 4-bromophenyl group is attached to one nitrogen atom and an amino group is attached to the other.

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2646-26-6 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O | [1] |

| IUPAC Name | N-(4-bromophenyl)hydrazinecarboxamide | |

| Synonyms | 1-Amino-3-(4-bromophenyl)urea | [1] |

| InChI Key | UCRZHEPROLFSAB-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.06 g/mol | [1] |

| Melting Point | 228-232 °C | |

| Physical Form | Powder | |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | Room Temperature | |

Table 3: Computed Chemical Properties

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 70.64 Ų | [1] |

| LogP (octanol-water partition coeff.) | 1.6487 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 |[1] |

Chemical Structure

The structure of this compound consists of a central urea functional group. A bromine-substituted phenyl ring is bonded to one of the urea nitrogens, and a hydrazine-like amino group is attached to the other.

Experimental Protocols & Synthesis

Proposed Synthesis of this compound:

A likely synthesis involves the reaction of 4-bromophenyl isocyanate with hydrazine .

-

Step 1: Reaction Setup: 4-bromophenyl isocyanate is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Reagent Addition: A solution of hydrazine (or hydrazine hydrate) in the same solvent is added dropwise to the isocyanate solution at a controlled temperature, typically 0 °C to room temperature, with stirring.

-

Step 3: Reaction and Work-up: The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid product is typically collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried under a vacuum.

-

Step 4: Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the bromophenyl ring and the protons on the urea and amino nitrogens.

-

¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the urea group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around 3200-3600 cm⁻¹), C=O stretching of the urea carbonyl group (around 1640-1700 cm⁻¹), and C-N stretching vibrations.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₇H₈BrN₃O. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.[6]

Biological Context and Potential Applications

While no specific biological activity or signaling pathway data has been published for this compound itself, the broader class of urea derivatives is of significant interest in medicinal chemistry.[7] Many diaryl urea compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][7]

The structure of this compound makes it a candidate for investigation in several therapeutic areas. The urea moiety is an excellent hydrogen bond donor and acceptor, which facilitates interactions with biological targets like protein kinases.[7] The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the terminal amino group provides a site for further chemical modification to explore structure-activity relationships (SAR).

Given its structural motifs, a logical first step in its biological evaluation would be to screen it against a panel of cancer cell lines and various microbial strains.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:2646-26-6 - 阿镁生物 [amaybio.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Characterization Guide: 3-Amino-1-(4-bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₈BrN₃O Molecular Weight: 230.06 g/mol CAS Number: 2646-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to -NH) |

| ~7.35 | d | 2H | Ar-H (ortho to -Br) |

| ~8.50 | s | 1H | -NH- (urea) |

| ~6.10 | s | 2H | -NH₂ (amino) |

| ~5.90 | s | 2H | -NH- (urea) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C=O (urea) |

| ~139.0 | Ar-C (C-NH) |

| ~131.5 | Ar-C (CH, ortho to -Br) |

| ~119.0 | Ar-C (CH, ortho to -NH) |

| ~113.0 | Ar-C (C-Br) |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino and urea) |

| ~1650 | Strong | C=O stretching (urea) |

| 1600 - 1450 | Medium-Strong | N-H bending, C=C aromatic stretching |

| ~1240 | Medium | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| ~550 | Medium | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 231/229 | High | [M]⁺ (Molecular ion peak, showing bromine isotopes) |

| 198/196 | Medium | [M - NH₂NH]⁺ |

| 171/169 | Medium | [M - CONHNH₂]⁺ |

| 157/155 | High | [C₆H₄Br]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for urea-containing compounds as it helps in observing exchangeable protons like those in NH and NH₂ groups.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate frequencies (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

-

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

Vaporize the sample by heating the probe.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the separated ions and record their abundance.

-

The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

-

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of this compound.

Caption: Information Flow in Structural Elucidation.

Solubility Profile of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of specific quantitative data for this compound, this document also includes qualitative solubility information for structurally related phenylurea derivatives to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound is a synthetic organic compound belonging to the class of phenylureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Phenylurea derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The solubility of such compounds is a critical physicochemical property that influences their formulation, delivery, and bioavailability.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Structurally Related Phenylurea Compounds

| Compound Name | Water | Polar Organic Solvents (e.g., Ethanol, Acetone) | Non-Polar Solvents | Reference |

| Phenylurea | Low solubility | Soluble | Sparingly soluble | [1][2] |

| (3-bromophenyl)urea | Moderately soluble | Soluble | Limited solubility | [3] |

| (4-bromophenyl)urea | Soluble | Soluble in alcohols and ketones | - | [4] |

| 1-Nitroso-1-phenyl-urea | Limited solubility | Soluble in DMSO, ethanol | Less soluble | [5] |

Based on these related compounds, it can be inferred that this compound is likely to exhibit low to moderate solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (powder form)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)

-

Thermostatic shaker or incubator

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO) for the preparation of calibration standards.

-

Preparation of Calibration Curve: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase to cover a range of concentrations expected for the solubility measurement.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the tube.

-

-

Equilibration:

-

Securely cap the tubes and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the excess undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and measure the peak area corresponding to this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a compound.

Caption: Workflow for Solubility Determination.

Potential Signaling Pathway Involvement

Diaryl urea compounds, a class to which this compound belongs, have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, this guide provides a foundational understanding based on the characteristics of related compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, a critical step in advancing its potential therapeutic applications. The exploration of its potential role in inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of further research into this and similar diaryl urea derivatives.

References

An In-depth Technical Guide to 3-Amino-1-(4-bromophenyl)urea

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Amino-1-(4-bromophenyl)urea, a substituted phenylurea compound. Due to the limited specific historical and experimental data available for this exact molecule, this guide establishes a foundational understanding through analogous compounds and established synthetic methodologies. This document outlines a plausible synthetic pathway, detailed experimental protocols for related compounds, and a summary of quantitative data for the closely related analogue, 1-(4-bromophenyl)urea. Furthermore, potential applications are discussed based on the known biological activities of the broader class of phenylurea derivatives.

Introduction and Putative History

Proposed Synthesis

The synthesis of this compound can be logically achieved through the reaction of 4-bromophenyl isocyanate with hydrazine. This reaction follows the general principle of nucleophilic addition to an isocyanate, a robust and widely used method for the preparation of substituted ureas and semicarbazides.

Synthetic Pathway

The proposed synthetic route is a single-step process illustrated below.

An In-depth Technical Guide to the Analogs and Derivatives of the (4-Bromophenyl)urea Scaffold

Disclaimer: This technical guide focuses on the known biological activities, synthesis, and mechanisms of action of analogs and derivatives of the (4-bromophenyl)urea scaffold. As of the date of this publication, specific biological data for "3-Amino-1-(4-bromophenyl)urea" is limited in publicly available scientific literature. The information presented herein is a comprehensive review of structurally related compounds to inform and guide future research and development.

Introduction

The urea functional group is a critical pharmacophore in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with various biological targets, including enzymes and receptors. This characteristic has led to the development of a multitude of urea-containing compounds with a broad spectrum of therapeutic applications. The diaryl urea motif, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates. Compounds featuring a (4-bromophenyl)urea core and its analogs have demonstrated significant potential across several therapeutic areas, including oncology, neurology, and infectious diseases. This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of these promising compounds.

Synthesis of (4-Bromophenyl)urea Analogs

The synthesis of diaryl ureas is typically achieved through a robust and versatile reaction between an aryl amine and an aryl isocyanate.[1] A common synthetic route for preparing N-aryl-N'-substituted ureas involves the reaction of an appropriate aniline derivative with a substituted phenyl isocyanate in a suitable solvent.

A general synthetic procedure is as follows:

-

Aniline or a substituted aniline is dissolved in a dry aprotic solvent such as glacial acetic acid or tetrahydrofuran (THF).

-

An equimolar amount of a substituted phenyl isocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

-

The resulting product is often isolated by filtration, followed by washing and recrystallization to yield the pure diaryl urea derivative.[2]

For the synthesis of 1-amino-3-(4-bromophenyl)urea, a potential route could involve the reaction of 4-bromophenyl isocyanate with hydrazine.

Biological Activities and Quantitative Data

Analogs of (4-bromophenyl)urea have been investigated for a range of biological activities. The following tables summarize the quantitative data for some of these activities.

Table 1: Antiproliferative Activity of Diaryl Urea Derivatives

| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |

| Sorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | HT-29 (Colon) | 14.01 | [3] |

| A549 (Lung) | 2.913 | [3] | ||

| Compound 6a | Diaryl urea with chlorine and methyl substitutions | HT-29 (Colon) | 15.28 | [3] |

| A549 (Lung) | 2.566 | [3] | ||

| Compound 16j | N-3-bromoacetylaminophenyl-N'-(alkyl/aryl) urea analog | CEM (Leukemia) | 0.38 - 4.07 | [4] |

| MCF-7 (Breast) | 0.38 - 4.07 | [4] | ||

| Bel-7402 (Hepatoma) | 0.38 - 4.07 | [4] | ||

| Compound 3e | 1-(3-(1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(2-bromophenyl)urea | Huh-7 (Hepatocellular) | >50% inhibition at 50 µM | [5] |

| Suramin Analog | Symmetrical derivative of suramin with a urea bridge | MCF-7 (Breast) | 193 | [6] |

Table 2: Anticonvulsant Activity of Aryl Urea Derivatives

| Compound ID | Description | Animal Model | Activity | Reference |

| Compound 8 | 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea | Mice (PTZ-induced) | Potent anticonvulsant | |

| Compound 9 | 1-(4-chlorophenyl)-3-(diphenylmethyl)urea | Mice (PTZ-induced) | Potent anticonvulsant | |

| Compound 5i | 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivative | Mice (MES) | Protection at 100 mg/kg | [7] |

| Mice (scPTZ) | Significant protection at 300 mg/kg | [7] |

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This protocol describes two common models for evaluating the anticonvulsant properties of test compounds.[9][10]

-

Maximal Electroshock (MES) Seizure Test:

-

Animals (mice or rats) are administered the test compound or vehicle intraperitoneally.

-

After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[11]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

The animals are observed for a period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds. The ability of the compound to prevent or delay the onset of seizures is recorded.[11]

-

Mandatory Visualizations

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FBBC05"]; eIF4EBP1 [label="4E-BP1", fillcolor="#FBBC05"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; Urea_Inhibitor [label="Diaryl Urea\nAnalogs", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> S6K; mTORC1 -> eIF4EBP1; S6K -> CellGrowth; eIF4EBP1 -> CellGrowth [label="Inhibition of\nTranslation Repressor"]; Urea_Inhibitor -> PI3K [style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for diaryl urea-based anticancer agents.

// Nodes Hh [label="Hedgehog\nLigand (Hh)", fillcolor="#F1F3F4"]; PTCH1 [label="Patched1\n(PTCH1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMO [label="Smoothened\n(SMO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SUFU [label="SUFU", fillcolor="#FBBC05"]; GLI [label="GLI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#FFFFFF"]; TargetGenes [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4"]; Urea_Inhibitor [label="Diaryl Urea\nAnalogs", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hh -> PTCH1 [arrowhead=tee, label="Inhibition"]; PTCH1 -> SMO [arrowhead=tee, style=dashed, label="Inhibition"]; SMO -> GLI [label="Activation"]; SUFU -> GLI [arrowhead=tee, label="Inhibition"]; GLI -> Nucleus [label="Translocation"]; Nucleus -> TargetGenes [style=invis]; // for positioning Urea_Inhibitor -> SMO [style=dashed, arrowhead=tee, color="#EA4335"]; Urea_Inhibitor -> GLI [style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: The Hedgehog signaling pathway, crucial in embryonic development and cancer, can be targeted by diaryl urea derivatives at multiple points.[12][13]

// Nodes Synthesis [label="Compound\nSynthesis"]; Purification [label="Purification &\nCharacterization"]; Primary_Screening [label="Primary Screening\n(e.g., MTT Assay)"]; Hit_Identification [label="Hit Identification\n(IC50 < Threshold)"]; Secondary_Assays [label="Secondary Assays\n(e.g., Anticonvulsant)"]; Lead_Optimization [label="Lead Optimization\n(SAR Studies)"];

// Edges Synthesis -> Purification; Purification -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Assays; Secondary_Assays -> Lead_Optimization; } Caption: A general experimental workflow for the discovery and development of novel biologically active (4-bromophenyl)urea analogs.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 10. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpp.com [ijpp.com]

- 12. researchgate.net [researchgate.net]

- 13. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on "3-Amino-1-(4-bromophenyl)urea." While specific research on this exact molecule is limited, this document outlines the established methodologies and workflows used for similar aryl-urea derivatives, a class of compounds known for their wide range of biological activities.[1][2] The primary protein target discussed herein is soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases and a known target for urea-based inhibitors.[3][4][5]

Introduction to In Silico Modeling and Aryl-Urea Derivatives

Aryl-urea derivatives are a significant scaffold in medicinal chemistry, with prominent examples including kinase inhibitors like Sorafenib.[6] The urea functionality is adept at forming critical hydrogen bond interactions within protein active sites. In silico techniques such as molecular docking are indispensable in modern drug discovery, allowing for the rapid, cost-effective prediction of binding modes and affinities between a small molecule (ligand) and a protein target (receptor).[7][8] These computational methods help elucidate structure-activity relationships (SAR), prioritize candidates for synthesis, and guide the optimization of lead compounds.[6]

For the purpose of this guide, we will focus on the human soluble epoxide hydrolase (sEH) as a representative target. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), and its inhibition is a promising therapeutic strategy for conditions like hypertension, inflammation, and neuropathic pain.[5][9][10] Many potent sEH inhibitors feature a urea core that interacts with key catalytic residues.[5]

Experimental Protocols: A Step-by-Step Workflow

The following protocols detail a standardized workflow for the molecular docking of this compound against human sEH. This process can be adapted for other targets.

Ligand Preparation

-

2D Structure Creation: Draw the 2D structure of "this compound" using chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Conversion and Energy Minimization: Convert the 2D structure into a 3D conformation. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.

-

File Format Conversion: Save the optimized 3D structure in a suitable format (e.g., MOL or SDF). For docking with AutoDock Vina, the structure must be converted to the PDBQT format, which includes partial charges and rotatable bond information. This can be accomplished using tools like Open Babel, integrated within virtual screening software like PyRx.[1]

Protein Target Preparation

-

Receptor Selection: Download the 3D crystal structure of human soluble epoxide hydrolase (sEH) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1EK1 (murine sEH, a close homolog) or 3WKE (human sEH).[5][11]

-

Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for binding. This can be done using software like UCSF Chimera or Discovery Studio.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges (e.g., Gasteiger or Kollman charges) to the protein atoms. This step is critical for accurately calculating electrostatic interactions.[12]

-

File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Molecular Docking Simulation

-

Software: This protocol uses AutoDock Vina , a widely used and accurate open-source docking program, often utilized through a graphical user interface like PyRx or AutoDock Tools.[1][13]

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the protein. The binding site for urea-based sEH inhibitors is well-characterized and typically centered around the catalytic triad, which includes the residue ASP335 (in human sEH).[5] The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

Docking Execution: Run the docking simulation. AutoDock Vina will explore various conformations (poses) of the ligand within the defined grid box and score them based on its empirical scoring function.[12] The exhaustiveness parameter, which controls the extent of the conformational search, can be set (e.g., to 8 or higher) to balance computational cost and accuracy.[13]

-

Post-Docking Analysis: The output will be a series of ligand poses ranked by their binding affinity (in kcal/mol). A more negative score indicates a stronger predicted binding interaction.[1] Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues using software like PyMol or Discovery Studio Viewer.

Data Presentation and Analysis

Quantitative data from docking studies should be organized for clear comparison. While specific experimental data for "this compound" is not available in the cited literature, Table 1 presents representative data for related aryl-urea and sEH inhibitors to illustrate the expected format.

Table 1: Representative Docking Scores and Biological Activity of Aryl-Urea Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ | Reference |

| Compound 19 (Example) | hCA-II | -7.34 | - | 0.888 µM | [14] |

| Compound 20 (Example) | AChE | -8.20 | - | 0.309 µM | [14] |

| t-TUCB (sEH Inhibitor) | Human sEH | -18.59 | ASP335, TYR383, TYR466 | Potent (nM range) | [5] |

| Candidate 1 (sEH Inhibitor) | Human sEH | -20.80 | ASP335, TYR383, SER415 | In silico design | [5] |

| Compound 7c (EGFR Inhibitor) | EGFR | -7.558 | LYS745 | 42.91 nM | [15] |

Note: Data is compiled from various sources on different targets to exemplify presentation. Direct comparison of scores across different studies and software is not recommended.

Table 2: Predicted ADMET Properties for Aryl-Urea Derivatives (Illustrative)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step. Tools like SwissADME or OSIRIS Property Explorer can be used to assess drug-likeness based on parameters like Lipinski's Rule of Five.

| Property | Predicted Value | Compliance |

| Molecular Weight | < 500 g/mol | Yes |

| LogP (Lipophilicity) | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Number of Rotatable Bonds | < 10 | Yes |

| TPSA (Topological Polar Surface Area) | < 140 Ų | Yes |

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are generated using the DOT language for Graphviz.

In Silico Molecular Docking Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Navigating the Safe Handling of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 3-Amino-1-(4-bromophenyl)urea (CAS No. 2646-26-6), a compound of interest in contemporary research and development. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document summarizes key safety data, outlines detailed handling procedures, and provides visual workflows for critical safety operations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals pictograms associated with this compound are:

| Pictogram | Hazard Class |

| Corrosion | Serious Eye Damage |

| Exclamation Mark | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Respiratory Irritation |

Signal Word: Danger[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for the proper design of experiments and for understanding the compound's behavior under various conditions.

| Property | Value |

| CAS Number | 2646-26-6 |

| Molecular Formula | C₇H₈BrN₃O |

| Molecular Weight | 230.06 g/mol |

| Appearance | Powder |

| Melting Point | 228-232 °C[1] |

| Storage Temperature | Room Temperature[1] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk. The following protocols should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.[2][3]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter if working with the powder outside of a certified chemical fume hood, or if dust is generated.[4]

Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

-

Wash hands and any exposed skin thoroughly after handling.[3][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]

Storage

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][5][6] |

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleaning: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service for guidance.[3][5][7]

Visual Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the standard operating procedure for handling the compound and the response to an accidental spill.

Caption: Standard Operating Procedure for Handling this compound.

Caption: Accidental Spill Response Workflow.

References

- 1. This compound | 2646-26-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

Theoretical Properties of 3-Amino-1-(4-bromophenyl)urea: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and potential properties of the chemical compound 3-Amino-1-(4-bromophenyl)urea. The information is curated for researchers, scientists, and professionals involved in drug development and chemical research. Due to the limited availability of direct experimental data for this specific molecule, some properties are inferred from structurally related compounds, a standard practice in early-stage chemical assessment.

Chemical and Physical Properties

This compound is a derivative of urea containing a 4-bromophenyl group and an amino group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN₃O | [ChemScene] |

| Molecular Weight | 230.06 g/mol | [ChemScene] |

| CAS Number | 2646-26-6 | [ChemScene] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)N)Br (for N-(4-bromophenyl)urea) | PubChem |

Computed Physicochemical Properties

Computational models provide valuable insights into the behavior of molecules. The following table presents key computed properties for 1-amino-3-(4-bromophenyl)urea.[1]

| Property | Value |

| Topological Polar Surface Area (TPSA) | 70.64 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.6487 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Theoretical Spectroscopic Data (Inferred)

-

¹H NMR (DMSO-d₆): For N-(4-bromophenyl)urea, signals are observed at δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, C₆H₄), and 8.66 (s, 1H, NH).[2] The spectrum of this compound would be expected to show additional signals corresponding to the protons on the second amino group.

-

¹³C NMR (DMSO-d₆): For N-(4-bromophenyl)urea, characteristic peaks appear at δ 112.22, 119.52, 131.18, 139.89 (aromatic carbons), and 155.70 (C=O).[2]

-

IR (KBr): The infrared spectrum of urea derivatives typically shows characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-N stretching.[4]

Experimental Protocols

General Synthesis of Aryl Ureas

A common method for the synthesis of aryl ureas involves the reaction of an aryl isocyanate with an amine. An alternative and widely used laboratory-scale synthesis starts from an arylamine and a cyanate salt.[5]

Protocol: Synthesis of N-(4-bromophenyl)urea [5]

-

Dissolution: Dissolve 0.5 moles of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.

-

Cyanate Solution Preparation: Prepare a solution of 1 mole of sodium cyanate in 450 ml of water at 35°C.

-

Reaction Initiation: Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate forms.

-

Reaction Completion: Add the remainder of the cyanate solution quickly with vigorous agitation. The temperature will rise to 50–55°C as the product rapidly precipitates.

-

Isolation: After the reaction mixture has cooled to 20°C, collect the crude product by filtration, wash it with 500 ml of cold water, and dry at 100°C.

-

Recrystallization (Optional): The crude product can be recrystallized from aqueous ethanol for further purification.

To synthesize this compound, this protocol would be adapted by using 4-bromophenylhydrazine as the starting amine.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenylurea derivatives has been extensively studied and shown to exhibit a range of pharmacological effects. These activities are often attributed to their ability to act as enzyme inhibitors or to modulate signaling pathways involved in cell proliferation and inflammation.

Anticancer Potential

Diaryl ureas are a well-established class of anticancer agents.[6] Their mechanism of action frequently involves the inhibition of protein kinases that are critical for the growth and survival of cancer cells. Prominent examples of diaryl urea-containing drugs include Sorafenib, which targets the Raf/MEK/ERK signaling pathway.[7]

Potential Signaling Pathway Modulation: Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Diaryl urea compounds can act as Type II kinase inhibitors, binding to the inactive conformation of kinases like B-Raf and preventing their activation.

Antimicrobial Activity

Certain urea derivatives have demonstrated promising antimicrobial properties. For instance, some adamantyl urea compounds have shown significant growth inhibition against Acinetobacter baumannii, a bacterium known for its high resistance to antibiotics.[4] The structural features of this compound, including the phenyl ring and urea moiety, suggest it could be investigated for similar activities.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and drug discovery. Based on the theoretical properties and the known activities of structurally related phenylurea compounds, it warrants exploration for its potential anticancer and antimicrobial activities. Further experimental studies are necessary to fully characterize its physicochemical properties, biological activity, and mechanism of action. This guide provides a foundational framework for such future research endeavors.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "3-Amino-1-(4-bromophenyl)urea" as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative, is a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules for the pharmaceutical industry. Its unique structural features, including a nucleophilic amino group and a reactive bromophenyl moiety, allow for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of potent enzyme inhibitors, such as those targeting Myeloperoxidase (MPO) and various protein kinases.

Introduction

Diaryl ureas and related structures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, most notably in oncology.[1] The urea functional group is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets.[2] The presence of a bromine atom on the phenyl ring of this compound offers a handle for cross-coupling reactions, while the terminal amino group serves as a nucleophile for the introduction of various substituents. These characteristics make it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Derivatives of this intermediate have shown significant potential as inhibitors of enzymes implicated in a range of diseases. For instance, diaryl ureas are well-established as Type II kinase inhibitors, targeting the "DFG-out" conformation of kinases like VEGFR-2 and B-Raf, which are crucial in cancer signaling pathways.[1] Furthermore, derivatives have been identified as potent irreversible inhibitors of Myeloperoxidase (MPO), an enzyme linked to inflammatory conditions and cardiovascular disease.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2646-26-6 | [4] |

| Molecular Formula | C₇H₈BrN₃O | [4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Appearance | Solid | - |

| Purity | >95% (commercially available) | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general and robust method for the synthesis of aryl ureas.[5] The synthesis of this compound is achieved through the reaction of 4-bromophenylhydrazine hydrochloride with a cyanate salt in an aqueous acidic medium.

Materials:

-

4-bromophenylhydrazine hydrochloride

-

Sodium cyanate (NaOCN) or Potassium cyanate (KOCN)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of 4-bromophenylhydrazine hydrochloride in a mixture of glacial acetic acid and water.

-

In a separate beaker, prepare a solution of 1.5 equivalents of sodium cyanate in water.

-

Slowly add the sodium cyanate solution to the stirred solution of 4-bromophenylhydrazine hydrochloride at room temperature.

-

A white precipitate of this compound will form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Expected Yield: 85-95%

Characterization Data for a Structurally Related Compound (p-Bromophenylurea):

Protocol 2: Synthesis of a Myeloperoxidase (MPO) Inhibitor using this compound as an Intermediate

This protocol outlines the synthesis of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent MPO inhibitor, via a reaction of this compound with a suitable electrophile.[3] This is a representative example of how the title compound can be used as a scaffold.

Materials:

-

This compound

-

5-(chloromethyl)pyridin-2-amine hydrochloride

-

A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Dissolve 1.0 equivalent of this compound in DMF in a round-bottom flask.

-

Add 2.2 equivalents of DIPEA to the solution and stir.

-

Add 1.1 equivalents of 5-(chloromethyl)pyridin-2-amine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired MPO inhibitor.

Quantitative Data for Representative Diaryl Urea Synthesis: The following table provides representative yields for the synthesis of diaryl urea derivatives, highlighting the efficiency of the urea formation reaction.

| Entry | Amine | Isocyanate | Yield (%) |

| 1 | 4-Aminophenoxy-N-methylpicolinamide | 4-Bromophenyl isocyanate | 92 |

| 2 | 4-Aminophenoxy-N-methylpicolinamide | 2-Chlorophenyl isocyanate | 88 |

| 3 | 4-Aminophenoxy-N-methylpicolinamide | 4-Nitrophenyl isocyanate | 95 |

| Data adapted from a study on the synthesis of Sorafenib analogues.[6] |

Applications in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are designed to interact with key signaling pathways involved in various diseases.

Myeloperoxidase (MPO) Inhibition

MPO is a pro-inflammatory enzyme that generates hypochlorous acid, a potent oxidizing agent.[1] Excessive MPO activity contributes to tissue damage in inflammatory diseases. Inhibitors derived from this compound can covalently bind to MPO, irreversibly inactivating the enzyme and thus reducing oxidative stress.[3][7]

Caption: Mechanism of Myeloperoxidase (MPO) inhibition.

Kinase Inhibition: Targeting VEGFR-2 and B-Raf Pathways

Diaryl urea derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and angiogenesis.[2] They typically bind to the ATP-binding site of the kinase in its inactive "DFG-out" conformation.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels that supply tumors with nutrients.[8][9]

Caption: Inhibition of the VEGFR-2 signaling pathway.

B-Raf Signaling Pathway: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in various cancers, including melanoma.[10][11]

References

- 1. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. news-medical.net [news-medical.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 3-Amino-1-(4-bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Amino-1-(4-bromophenyl)urea as a scaffold for the synthesis of novel antimicrobial agents. The document outlines the synthetic protocols, potential antimicrobial activities, and the putative mechanism of action of the resulting derivatives. The information is intended to guide researchers in the design and development of new therapeutics against a range of microbial pathogens.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Urea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The urea moiety can act as a rigid scaffold that can be readily functionalized to optimize interactions with biological targets. The presence of a bromophenyl group in the core structure of this compound offers a lipophilic characteristic that can enhance cell membrane permeability and contribute to antimicrobial potency.

This document details a general synthetic approach to derivatize this compound and provides protocols for the evaluation of the antimicrobial efficacy of the synthesized compounds.

Mechanism of Action

While the precise mechanism of action for all derivatives of this compound is not fully elucidated and can be target-dependent, a prominent proposed target for urea-based antimicrobial compounds is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of fatty acids that are essential components of bacterial cell membranes.[1][2] Inhibition of FabI disrupts this pathway, leading to the depletion of essential fatty acids and ultimately causing bacterial cell death.[1][2] The FAS-II pathway in bacteria is distinct from the fatty acid synthase (FAS-I) system in mammals, making FabI an attractive target for selective antibacterial drug design.[3]

Proposed Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis by a this compound Derivative

Caption: Inhibition of bacterial fatty acid synthesis by a this compound derivative targeting the FabI enzyme.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(4-bromophenyl)urea Derivatives

This protocol describes a general one-step method for the synthesis of N-substituted urea derivatives starting from this compound and a variety of isocyanates.[4]

Materials:

-

This compound

-

Substituted aryl or alkyl isocyanate (e.g., 4-chlorophenyl isocyanate, 3,4-dichlorophenyl isocyanate)

-

Toluene, anhydrous

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve the desired isocyanate (1.0 equivalent) in anhydrous toluene (approximately 2.5 mL per mmol of isocyanate).

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous toluene (approximately 1.0 mL per mmol of amine).

-

Add the solution of this compound to the isocyanate solution dropwise with continuous stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Experimental Workflow for Synthesis and Characterization

Caption: A general workflow for the synthesis and characterization of N-Aryl-N'-(4-bromophenyl)urea derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[4]

Materials:

-

Synthesized N-Aryl-N'-(4-bromophenyl)urea derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Colistin for Gram-negative bacteria, Fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

-

Data Analysis: Record the MIC values for each compound against each microbial strain.

Data Presentation

The antimicrobial activity of newly synthesized urea derivatives is typically summarized in tables to facilitate comparison. The following tables present representative data for various urea derivatives, including those with a bromophenyl moiety, against a panel of clinically relevant microorganisms.

Note: The following data is representative of the antimicrobial activity of various urea derivatives as reported in the literature and may not correspond directly to derivatives of this compound, for which specific data was not available in the searched literature.

Table 1: Antibacterial Activity of Representative Urea Derivatives (MIC in µM)

| Compound ID | Derivative Class | S. aureus | E. coli | K. pneumoniae |

| 7b | Phenyl-substituted urea | >100 | 100 | 100 |

| 11b | Phenyl-substituted urea | >100 | 50 | 50 |

| 67d | Phenyl-substituted urea | >100 | 36 | 72 |

| Vancomycin | Glycopeptide (Control) | 1-2 | - | - |

| Colistin | Polymyxin (Control) | - | 0.125-0.25 | 0.125-0.25 |

Table 2: Antifungal Activity of Representative Urea Derivatives (% Growth Inhibition at 32 µg/mL) [4]

| Compound ID | Derivative Class | C. albicans | C. neoformans |

| 3a | Aryl urea | 10.6 ± 12.58 | 30.65 ± 2.05 |

| 3c | Aryl urea | -4.4 ± 0.42 | 29.35 ± 0.77 |

| 3l | Adamantyl urea | 12.05 ± 3.88 | 3.05 ± 3.32 |

| Fluconazole | Azole (Control) | >99 | >99 |

Conclusion

This compound serves as a versatile and promising starting material for the synthesis of novel antimicrobial agents. The straightforward synthetic accessibility allows for the creation of a diverse library of derivatives for structure-activity relationship studies. The potential for these compounds to target essential bacterial pathways, such as fatty acid synthesis, makes them attractive candidates for overcoming existing antimicrobial resistance mechanisms. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 3-Amino-1-(4-bromophenyl)urea in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(4-bromophenyl)urea is a valuable building block in the synthesis of diaryl urea-based kinase inhibitors. The diaryl urea scaffold is a privileged structure in medicinal chemistry, found in several approved and clinical-stage kinase inhibitors. This structural motif is particularly effective in targeting the ATP-binding site of various kinases, often by forming key hydrogen bond interactions with the hinge region of the enzyme. The presence of the amino group and the bromo-phenyl moiety in this compound provides versatile handles for synthetic modification, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in the development of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Data Presentation

The following tables summarize the inhibitory activities of representative diaryl urea kinase inhibitors that share structural similarities with derivatives of this compound. This data provides a benchmark for the potency of this class of compounds against key oncogenic kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Diaryl Urea-Based Inhibitors

| Kinase Target | Compound ID | IC50 (nM) | Reference |

| VEGFR-2 | Sorafenib | 90 | [1] |

| VEGFR-2 | Compound 4d | 105 | [1] |

| VEGFR-2 | Compound 6i | 72 | [1] |

| VEGFR-2 | VH02 | 560 | [2] |

| B-Raf (V600E) | Vemurafenib | 31 | [1] |

| B-Raf (WT) | Sorafenib | 22 | [1] |

| B-Raf (V600E) | Compound 4c | 101 | [1] |

| c-Abl | Dimethylamino-aniline derivative (18) | 56 |

Table 2: Cellular Antiproliferative Activity of Representative Diaryl Urea-Based Inhibitors

| Cell Line | Cancer Type | Compound ID | IC50 (µM) | Reference |

| HT-29 | Colon Carcinoma | Compound 5a | 0.089 | [3] |

| A549 | Lung Carcinoma | Compound 6a | 2.566 | [4] |

| Hep3B | Hepatocellular Carcinoma | SMCl | 8.033 | [5] |

| SMMC7721 | Hepatocellular Carcinoma | SMCl | 11.25 | [5] |

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Urea Kinase Inhibitor from this compound

This protocol describes a representative synthesis of a diaryl urea kinase inhibitor, exemplified by the reaction of this compound with an isocyanate.

Materials:

-

This compound

-

Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-